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Compound of Interest

Compound Name: Methyl 4-lodo-3-methylbenzoate

Cat. No.: B140374

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-lodo-
3-methylbenzoate, a key intermediate in various synthetic applications, particularly in the
development of pharmaceuticals and advanced materials. This document is intended for
researchers, scientists, and drug development professionals, offering a detailed interpretation
of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Understanding the spectroscopic profile of this molecule is crucial for its unambiguous
identification, purity assessment, and for predicting its reactivity in subsequent chemical
transformations.

Molecular Structure and Spectroscopic Overview

Methyl 4-lodo-3-methylbenzoate possesses a substituted benzene ring with an ester, a
methyl group, and an iodine atom. This unique arrangement of substituents gives rise to a
distinct spectroscopic fingerprint. The electron-withdrawing nature of the ester and iodo groups,
combined with the electron-donating character of the methyl group, creates a specific
electronic environment that influences the chemical shifts in NMR spectroscopy, the vibrational
modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

The structural formula of Methyl 4-lodo-3-methylbenzoate is presented below:

Caption: Molecular Structure of Methyl 4-lodo-3-methylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For Methyl 4-lodo-3-methylbenzoate, both *H and 3C NMR provide
critical information for structural confirmation.

'H NMR Spectroscopy

The proton NMR spectrum of Methyl 4-lodo-3-methylbenzoate is expected to show distinct
signals for the aromatic protons, the methyl ester protons, and the methyl group on the
benzene ring. The chemical shifts are influenced by the electronic effects of the substituents.

Experimental Protocol for *H NMR:

A standard protocol for acquiring a *H NMR spectrum involves dissolving approximately 5-10
mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform
(CDCls), containing a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).
The spectrum is then recorded on a 400 MHz or higher field NMR spectrometer.

Predicted *H NMR Data:

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

Ar-H (ortho to -
~7.8-8.0 d 1H

COOCH:)

Ar-H (para to -
~7.6-7.8 dd 1H

COOCHs)

Ar-H (meta to -
~7.2-74 d 1H

COOCH:s)
~3.9 s 3H -COOCH:Ss
~2.4 S 3H Ar-CHs

Interpretation and Rationale:

o Aromatic Protons: The three aromatic protons will appear as distinct signals due to their
different electronic environments. The proton ortho to the electron-withdrawing ester group is
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expected to be the most deshielded and appear at the lowest field. The other two protons will
have chemical shifts influenced by both the iodo and methyl groups.

o Ester Methyl Protons: The singlet at approximately 3.9 ppm is characteristic of the methyl
ester protons.

o Aromatic Methyl Protons: The singlet around 2.4 ppm corresponds to the protons of the
methyl group attached to the aromatic ring.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Each
unique carbon atom in Methyl 4-lodo-3-methylbenzoate will give rise to a separate signal.

Experimental Protocol for 33C NMR:

The sample is prepared as for tH NMR. A proton-decoupled 3C NMR spectrum is typically
acquired on a 100 MHz or higher field spectrometer. This technique simplifies the spectrum by
removing the C-H coupling, resulting in a single peak for each unique carbon atom.

Predicted 3C NMR Data:

Chemical Shift (0, ppm) Assignment

~166 C=0 (ester)

~140 Ar-C (ipso to -CHs)
~138 Ar-C (ipso to -COOCHS5)
~135 Ar-C (para to -CHs)
~130 Ar-C (ortho to -CHs)
~128 Ar-C (meta to -CHs)
~95 Ar-C (ipso to -1)

~52 -COOCHs

~23 Ar-CHs
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Interpretation and Rationale:

e Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at a
characteristic downfield shift of around 166 ppm.

o Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the
attached substituents. The carbon bearing the iodine atom (ipso-carbon) is expected to be
significantly shielded due to the "heavy atom effect” of iodine. The other aromatic carbons
will have shifts determined by the combined electronic effects of the substituents.

o Methyl Carbons: The methyl carbon of the ester group will appear around 52 ppm, while the
methyl carbon attached to the aromatic ring will be found at a more upfield position, typically
around 23 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting
their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a
solid sample like Methyl 4-lodo-3-methylbenzoate, the spectrum can be recorded as a KBr
pellet or by using an Attenuated Total Reflectance (ATR) accessory. The PubChem database
indicates that an FTIR spectrum has been recorded for this compound[1].

Characteristic IR Absorption Bands:
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Wavenumber (cm~—?) Vibration Type Functional Group
~3000-3100 C-H stretch Aromatic
~2850-2960 C-H stretch Aliphatic (-CHs)
~1720-1740 C=0 stretch Ester

~1600, ~1475 C=C stretch Aromatic ring
~1250-1300 C-O stretch Ester

~500-600 C-I stretch Aryl iodide

Interpretation and Rationale:

C=0 Stretch: A strong absorption band in the region of 1720-1740 cm~1 is a definitive
indicator of the ester carbonyl group.

e C-O Stretch: The C-O stretching vibration of the ester group will appear in the fingerprint
region, typically around 1250-1300 cm~1.

e Aromatic C-H and C=C Stretches: The presence of the benzene ring will be confirmed by C-
H stretching vibrations above 3000 cm~1 and C=C stretching vibrations around 1600 and
1475 cm~1.

o C-l Stretch: The C-I stretching vibration is expected to appear at a low frequency, typically in
the range of 500-600 cm~—1.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry:

A mass spectrum can be obtained using various ionization techniques, such as Electron
lonization (EIl) or Electrospray lonization (ESI). For a relatively small and volatile molecule like
Methyl 4-lodo-3-methylbenzoate, EI-MS is a common method.
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Expected Fragmentation Pattern:

e Molecular lon Peak (M*): The mass spectrum should show a prominent molecular ion peak
at m/z corresponding to the molecular weight of the compound (CoH9lO2 = 276.07 g/mol )[1].

e Fragment lons: Common fragmentation pathways for methyl benzoates include the loss of
the methoxy group (-OCHs) to give an [M-31]* peak, and the loss of the entire
methoxycarbonyl group (-COOCHS3) to give an [M-59]* peak. The presence of the iodine
atom will also lead to characteristic isotopic patterns and potential fragmentation involving
the loss of an iodine radical.

[M - OCH3]*
miz = 245

[M - COOCHs]* - Hz [C7Hal]*
miz = 217 miz = 215

Click to download full resolution via product page

M]*

m/Z - 276 - COOCHB

Caption: Plausible Mass Spectrometry Fragmentation Pathway.

Conclusion

The spectroscopic data of Methyl 4-lodo-3-methylbenzoate provides a comprehensive and
unambiguous means of its identification and characterization. The combination of *H and 13C
NMR, IR, and mass spectrometry allows for the complete elucidation of its molecular structure.
The interpretations and predicted data presented in this guide are based on established
principles of spectroscopy and data from closely related compounds. This information is
invaluable for scientists working with this compound, ensuring the quality and integrity of their
research and development activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Methyl 4-lodo-3-methylbenzoate | C9H9IO2 | CID 231757 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [The Spectroscopic Signature of Methyl 4-lodo-3-
methylbenzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140374#methyl-4-iodo-3-methylbenzoate-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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